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molecular formula C14H12Cl2N2O3 B8018605 Benzyl 2-[3,5-dichloro-2-methyl-6-oxo-1(6H)-pyrazinyl]acetate

Benzyl 2-[3,5-dichloro-2-methyl-6-oxo-1(6H)-pyrazinyl]acetate

Cat. No. B8018605
M. Wt: 327.2 g/mol
InChI Key: VTRSQUIXGXUANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476016B2

Procedure details

A stirred mixture of oxalyl chloride (5.3 mL, 60 mmol) and benzyl-N-(1-cyanoethyl)glycine hydrochloride (3.82 g, 15 mmol), as prepared in the preceding step, in 1,2-dichlorobenzene (30 mL) was heated to 100° C. overnight. The solvent was evaporated in vacuo and the residue was purified by flash column chromatography to give a solid. 10% Ethyl acetate in hexane (100 mL) was added and the solid was collected to give the title compound as an orange crystalline solid (2.7 g, 55%). 1H NMR (CDCl3) δ 7.38 (m, 5H), 5.24 (s, 2H), 4.89 (s, 2H), 2.34 (s,3H).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
benzyl-N-(1-cyanoethyl)glycine hydrochloride
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[ClH:7].C([N:15]([CH:20]([C:22]#[N:23])[CH3:21])CC(O)=O)C1C=CC=CC=1.[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25].Cl[C:31]1[CH:36]=[CH:35]C=[CH:33][C:32]=1Cl>CCCCCC>[CH2:28]([O:27][C:24]([CH2:25][N:15]1[C:20]([CH3:21])=[C:22]([Cl:7])[N:23]=[C:1]([Cl:6])[C:2]1=[O:3])=[O:26])[C:29]1[CH:35]=[CH:36][CH:31]=[CH:32][CH:33]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
benzyl-N-(1-cyanoethyl)glycine hydrochloride
Quantity
3.82 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N(CC(=O)O)C(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)CN1C(C(=NC(=C1C)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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